[2-(Trifluoromethyl)phenyl]methylurea
Description
[2-(Trifluoromethyl)phenyl]methylurea is a urea derivative characterized by a trifluoromethyl (-CF₃) group attached to the ortho position of a phenyl ring, which is further linked to a methylurea moiety. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and bioavailability in medicinal and agrochemical compounds . This compound’s structure has likely been validated using crystallographic tools such as SHELXL, a program widely employed for small-molecule refinement to ensure atomic-level accuracy . Urea derivatives are frequently explored for their hydrogen-bonding capabilities, making them valuable in drug design as enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-2-1-3-6(7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAVXSUWVRFFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)phenyl]methylurea typically involves the reaction of 2-(trifluoromethyl)aniline with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Trifluoromethyl)phenyl]methylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea compounds.
Scientific Research Applications
Chemistry: [2-(Trifluoromethyl)phenyl]methylurea is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: The compound’s pharmacological properties are explored for therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)phenyl]methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The ortho-substituted trifluoromethyl group distinguishes [2-(Trifluoromethyl)phenyl]methylurea from analogs with meta- or para-CF₃ substitutions. For example, compounds like N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide (from ) feature para-substituted trifluoromethyl groups on pyrazole rings, which may alter steric hindrance and electronic effects compared to the ortho-substituted phenyl ring in the target compound .
Urea vs. Carbamoyl/Carboxamide Derivatives
While this compound contains a urea (-NHCONH-) linkage, related compounds in , such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide , replace urea with carboxamide (-CONH-) or sulfonyl groups. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which can enhance target affinity but may reduce membrane permeability compared to carboxamides. For instance, the carboxamide group in tyclopyrazoflor () improves agrochemical activity by balancing solubility and lipophilicity .
Halogenation and Bioactivity
Halogenation is a common strategy in compound optimization. The patent lists analogs like N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide, where chlorine substituents enhance electrophilicity and interaction with hydrophobic protein pockets.
Trifluoromethyl vs. Pentafluoroethyl Groups
The compound isocycloseram () incorporates a pentafluoroethyl (-CF₂CF₃) group instead of -CF₃. The increased fluorine content in pentafluoroethyl groups can further improve metabolic stability and electronegativity but may also elevate molecular weight and synthetic complexity. The -CF₃ group in this compound offers a balance between stability and synthetic feasibility .
Structural and Crystallographic Insights
The structural validation of this compound and its analogs relies on crystallographic techniques. Programs like SHELXL ensure precise refinement of bond lengths and angles, critical for understanding steric and electronic properties . For example, the trifluoromethyl group’s electron-withdrawing effect can be quantified via crystallographic data, revealing its impact on the urea moiety’s resonance structure. Similar validation methods apply to analogs like sarolaner and lotilaner (), where fluorine positioning dictates conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
